Hexahydro-2-benzimidazolinone

Vue d'ensemble

Description

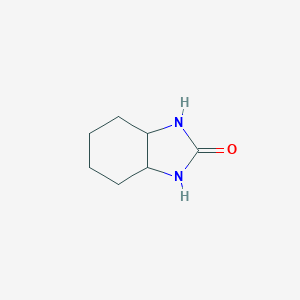

Hexahydro-2-benzimidazolinone is an organic compound with the molecular formula C7H12N2O. It is classified as a heterocyclic compound and is known for its diverse biological activities and applications. This compound is of significant interest in various fields due to its ability to interact with biological systems and materials.

Mécanisme D'action

Target of Action

Hexahydro-2-benzimidazolinone, also known as Elinzanetant , is under investigation for its potential therapeutic effects .

Mode of Action

It is known that isocyanates, which are key intermediates for several organic transformations, can be generated in situ during the synthesis of benzimidazolones . This suggests that this compound might interact with its targets through these intermediates .

Biochemical Pathways

The compound is synthesized via the carbonylation of 1,2-diaminobenzene , which might suggest its involvement in pathways related to these substances.

Result of Action

The compound’s synthesis involves the generation of isocyanates , which are key intermediates for several organic transformations . This suggests that the compound might exert its effects through these intermediates .

Action Environment

It is known that the compound is a bicyclic urea , which suggests that it might engage in hydrogen bonding, yielding supramolecular structures . This could potentially influence its stability and efficacy in different environments.

Analyse Biochimique

Biochemical Properties

Hexahydro-2-benzimidazolinone is known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Preliminary studies suggest that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Specific details about any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not yet available.

Transport and Distribution

Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Hexahydro-2-benzimidazolinone can be synthesized through several methods. One common approach involves the carbonylation of 1,2-diaminobenzene. This reaction can be carried out using carbonyldiimidazole as the carbonylating agent . Another method involves the electrochemical in situ generation of isocyanates, which can then be used to synthesize benzimidazolones .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale carbonylation reactions. The use of carbonyldiimidazole is preferred due to its efficiency and the high yield of the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: Hexahydro-2-benzimidazolinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazolone derivatives, while reduction can produce various reduced forms of the compound .

Applications De Recherche Scientifique

Hexahydro-2-benzimidazolinone has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound’s ability to interact with biological systems makes it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine: this compound derivatives have shown potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.

Industry: It is used in the production of dyes and pigments, such as Pigment Orange 36 and Pigment Yellow 154, which are utilized in paints and plastics.

Comparaison Avec Des Composés Similaires

Hexahydro-2-benzimidazolinone is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:

2-Benzimidazolinone: This compound shares a similar core structure but lacks the hexahydro modification, resulting in different chemical properties and applications.

Quinazolinone: Another related compound, quinazolinone, has a similar heterocyclic structure but differs in its functional groups and reactivity.

Activité Biologique

Hexahydro-2-benzimidazolinone, also known as Elinzanetant, is a heterocyclic compound with the molecular formula . This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity, mechanisms of action, and relevant case studies associated with this compound.

Overview of Biological Activity

This compound exhibits a variety of biological activities, including:

- Anticancer Properties : Research indicates that derivatives of this compound may function as effective anticancer agents. They have shown potential in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.

- Antimicrobial Effects : Some studies suggest that this compound and its derivatives possess antimicrobial properties against a range of pathogens.

- Enzyme Interaction : The compound is known to interact with various enzymes and proteins, which can influence biochemical pathways and cellular functions.

Target Interactions

This compound interacts with specific biological targets, primarily through:

- Binding to Enzymes : The compound may inhibit or activate certain enzymes, affecting metabolic pathways. For instance, it has been shown to inhibit topoisomerase II, which is crucial for DNA replication in cancer cells .

- Gene Expression Modulation : Preliminary studies suggest that it can alter gene expression profiles, potentially impacting cell signaling pathways and cellular metabolism.

Biochemical Pathways

The synthesis of this compound involves the carbonylation of 1,2-diaminobenzene, leading to the formation of isocyanates. This reaction is significant as isocyanates are key intermediates in various organic transformations.

Anticancer Activity

A study highlighted the effectiveness of this compound derivatives against several cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | MCF7 (Breast) | 5.0 |

| Derivative B | HCT116 (Colon) | 3.5 |

| Derivative C | HEPG2 (Liver) | 4.0 |

These results indicate that certain derivatives exhibit potent anticancer activity, suggesting their potential for further development as therapeutic agents .

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various bacteria and fungi. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 10 µg/mL |

| S. aureus | 15 µg/mL |

| C. albicans | 12 µg/mL |

These findings underscore the compound's potential utility in treating infections caused by resistant strains .

Case Studies

- In Vivo Studies : In animal models, this compound demonstrated a dose-dependent effect on tumor growth inhibition. Mice treated with the compound showed significant reductions in tumor size compared to controls .

- Clinical Trials : Early-phase clinical trials are ongoing to assess the safety and efficacy of this compound derivatives in humans, particularly for oncology applications. Initial results indicate promising outcomes in terms of tolerability and preliminary efficacy against solid tumors .

Propriétés

IUPAC Name |

1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c10-7-8-5-3-1-2-4-6(5)9-7/h5-6H,1-4H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWIIUBCMPVZLBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10920725 | |

| Record name | 3a,4,5,6,7,7a-Hexahydro-1H-benzimidazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10920725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123-97-3 | |

| Record name | Octahydro-2H-benzimidazol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1123-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzimidazolinone, hexahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3a,4,5,6,7,7a-Hexahydro-1H-benzimidazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10920725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahydro-2-benzimidazolinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.